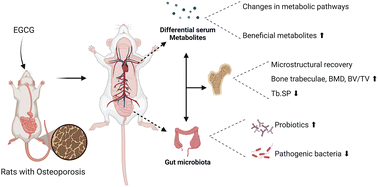Epigallocatechin gallate alleviates osteoporosis by regulating the gut microbiota and serum metabolites in rats
Food & Function Pub Date: 2023-11-01 DOI: 10.1039/D3FO03233G
Abstract
Osteoporosis, one of the serious public health problems worldwide, can lead to degeneration of the bone structure and increased risk of fractures. Epigallocatechin gallate (EGCG) is a natural product with potential efficacy in inhibiting bone loss. However, the specific mechanism remains unclear. This study first investigated the role of EGCG in preventing dexamethasone (DEX)-induced osteoporosis by regulating intestinal microbiota and serum metabolites. We detected the bone density, bone microstructure, and changes in intestinal microorganisms and serum metabolites. According to our results, EGCG inhibited the decline of bone density, protected the bone microstructure, increased microbial diversity, promoted the abundance of beneficial bacteria such as Prevotellaceae and Ruminococcus, and inhibited the abundance of pathogenic bacteria such as Peptostreptococcaceae. There were also significant changes in serum metabolites among different treatments. Differential metabolites were mainly involved in sphingolipid metabolism and glycerophospholipid metabolism pathways, especially ceramide (d18:0/16:0(2OH)), phosphatidylserine (P-20:0/20:4(5Z,8Z,11Z,14Z)), phosphatidylserine (18:2(9Z,12Z)/12:0), and phosphatidylethanolamine (O-16:0/0:00), which were increased after EGCG treatment. Notably, most of the above metabolites were positively correlated with bone mineral density, BV/TV and Tb·Th, and negatively correlated with Tb·Sp. In summary, EGCG can prevent bone damage, promote the production of beneficial bacteria and metabolites, and enhance immune function. This study provides a basis and reference for the prevention and treatment of osteoporosis, as well as the application of EGCG in maintaining body health.


Recommended Literature
- [1] Toxicological analysis
- [2] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [3] Back cover
- [4] Identifying the optimal anticancer targets from the landscape of a cancer–immunity interaction network†
- [5] Understanding the role of inorganic carrier transport layer materials and interfaces in emerging perovskite solar cells
- [6] A straightforward zinc-catalysed reduction of sulfoxides to sulfides†
- [7] Synthesis, crystal and band structures, and optical properties of a novel quaternary mercury and cadmium chalcogenidehalide: (Hg2Cd2S2Br)Br†
- [8] A novel side electrode configuration integrated in fused silica microsystems for synchronous optical and electrical spectroscopy†
- [9] Measurement of enthalpies and entropies of activation as a function of pairwise distance for the pairwise relative diffusion of SrI2 in water over lengthscales from 6 Što 40 ņ
- [10] Inside front cover

Journal Name:Food & Function
Research Products
-
CAS no.: 10403-00-6
-
CAS no.: 189337-28-8









